Cas no 1503705-53-0 (3-(Bromomethyl)-4-ethyl-3-methylhexane)
3-(Bromomethyl)-4-ethyl-3-methylhexane Chemical and Physical Properties
Names and Identifiers
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- 3-(bromomethyl)-4-ethyl-3-methylhexane
- 3-(Bromomethyl)-4-ethyl-3-methylhexane
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- Inchi: 1S/C10H21Br/c1-5-9(6-2)10(4,7-3)8-11/h9H,5-8H2,1-4H3
- InChI Key: APHGFLBZUAEUSB-UHFFFAOYSA-N
- SMILES: BrCC(C)(CC)C(CC)CC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 97
- XLogP3: 4.9
- Topological Polar Surface Area: 0
3-(Bromomethyl)-4-ethyl-3-methylhexane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-676619-0.05g |
3-(bromomethyl)-4-ethyl-3-methylhexane |
1503705-53-0 | 0.05g |
$851.0 | 2023-03-11 | ||
| Enamine | EN300-676619-0.1g |
3-(bromomethyl)-4-ethyl-3-methylhexane |
1503705-53-0 | 0.1g |
$892.0 | 2023-03-11 | ||
| Enamine | EN300-676619-0.25g |
3-(bromomethyl)-4-ethyl-3-methylhexane |
1503705-53-0 | 0.25g |
$933.0 | 2023-03-11 | ||
| Enamine | EN300-676619-0.5g |
3-(bromomethyl)-4-ethyl-3-methylhexane |
1503705-53-0 | 0.5g |
$974.0 | 2023-03-11 | ||
| Enamine | EN300-676619-1.0g |
3-(bromomethyl)-4-ethyl-3-methylhexane |
1503705-53-0 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-676619-2.5g |
3-(bromomethyl)-4-ethyl-3-methylhexane |
1503705-53-0 | 2.5g |
$1988.0 | 2023-03-11 | ||
| Enamine | EN300-676619-5.0g |
3-(bromomethyl)-4-ethyl-3-methylhexane |
1503705-53-0 | 5.0g |
$2940.0 | 2023-03-11 | ||
| Enamine | EN300-676619-10.0g |
3-(bromomethyl)-4-ethyl-3-methylhexane |
1503705-53-0 | 10.0g |
$4360.0 | 2023-03-11 |
3-(Bromomethyl)-4-ethyl-3-methylhexane Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 3-(Bromomethyl)-4-ethyl-3-methylhexane
3-(Bromomethyl)-4-ethyl-3-methylhexane (CAS No. 1503705-53-0)
3-(Bromomethyl)-4-ethyl-3-methylhexane
is a brominated organic compound with the CAS registry number 1503705-53-0. This compound belongs to the class of bromoalkanes, which are widely studied in organic chemistry due to their reactivity and versatility in various chemical reactions. The molecular formula of this compound is C9H17Br, and its molecular weight is approximately 211.2 g/mol. The compound is characterized by its unique structure, which includes a bromomethyl group (-CH2Br) attached to a branched hexane chain.The synthesis of 3-(Bromomethyl)-4-ethyl-3-methylhexane typically involves alkylation or substitution reactions. One common method is the reaction of a suitable alkyl bromide with an alkyl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction conditions are optimized to ensure high yield and purity of the product. Recent studies have explored the use of microwave-assisted synthesis techniques to accelerate the reaction process and improve selectivity.
In terms of physical properties, 3-(Bromomethyl)-4-ethyl-3-methylhexane is a colorless liquid with a boiling point of around 120°C at standard pressure. Its density is approximately 1.2 g/cm³, and it is sparingly soluble in water but miscible with organic solvents such as dichloromethane, diethyl ether, and acetone. The compound exhibits moderate stability under normal storage conditions but may degrade upon prolonged exposure to light or heat.
The chemical reactivity of 3-(Bromomethyl)-4-ethyl-3-methylhexane is primarily governed by the presence of the bromine atom in the bromomethyl group. This group acts as an excellent leaving group in nucleophilic substitution reactions, making the compound highly reactive in SN1 and SN2 mechanisms. Recent research has focused on utilizing this compound as an intermediate in the synthesis of biologically active molecules, such as pharmaceutical agents and agrochemicals.
In addition to its role in organic synthesis, 3-(Bromomethyl)-4-ethyl-3-methylhexane has found applications in polymer chemistry and materials science. For instance, it can be used as a monomer in the preparation of thermoplastic elastomers or as a crosslinking agent in silicone resins. Its ability to undergo both addition and elimination reactions makes it a valuable building block for constructing complex molecular architectures.
Recent advancements in computational chemistry have enabled researchers to predict the reactivity and selectivity of brominated compounds like 3-(Bromomethyl)-4-ethyl-3-methylhexane. By employing quantum mechanical calculations and molecular dynamics simulations, scientists can design more efficient synthetic pathways and optimize reaction conditions for industrial-scale production.
In conclusion, 3-(Bromomethyl)-4-ethyl-3-methylhexane (CAS No. 1503705-53-0) is a versatile organic compound with significant potential in various fields of chemistry. Its unique structure, reactivity, and applications make it an essential component in modern chemical research and industry.
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